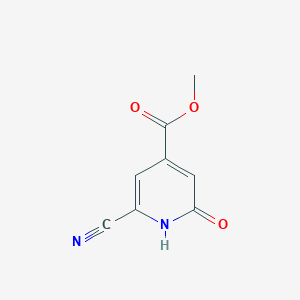

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.: 853029-95-5

Cat. No.: VC15983595

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853029-95-5 |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11) |

| Standard InChI Key | FJFOUVOURNLHOO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=O)NC(=C1)C#N |

Introduction

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of appropriate pyridine derivatives with esterification reagents. While specific synthesis routes for this compound are not widely documented, similar compounds are often synthesized through reactions involving active methylene nitriles and other pyridine derivatives.

Chemical Reactions

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

-

Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.

-

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Substitution: Nucleophilic substitution reactions can replace functional groups on the pyridine ring.

Spectroscopic Analysis

Spectroscopic analysis, such as mass spectrometry (MS), can be used to identify and characterize Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate. Spectra for similar compounds are available, providing insights into their structural features .

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate | C₈H₆N₂O₃ | 178.14 | Limited data available |

| Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C₁₂H₁₃N₃O₄ | 236.22 | Potential medicinal applications |

| 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C₈H₆N₂O₃ | 178.14 | Antimicrobial, anticancer, antioxidant |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume